molecular formula C21H19FN2 B2474594 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine CAS No. 299930-77-1

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine

Cat. No.: B2474594
CAS No.: 299930-77-1
M. Wt: 318.395
InChI Key: APSIZUWTBYCVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular and Structural Characteristics

  • Molecular formula : $$ \text{C}{21}\text{H}{17}\text{FN}_2 $$
  • Molecular weight : 316.37 g/mol (calculated from atomic masses).
  • CAS Registry Number : Not explicitly listed in the provided sources, though structurally related compounds (e.g., 5,5-diphenylimidazolidine-2,4-dione derivatives) are documented with CAS numbers such as 3157-03-7 and 43016-30-4.

The compound’s structure features a saturated five-membered imidazolidine ring, which adopts a puckered conformation due to sp³ hybridization at the nitrogen atoms. The 4-fluorophenyl group introduces electronic asymmetry, while the two phenyl groups contribute steric bulk (Fig. 1).

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Molecular Formula $$ \text{C}{21}\text{H}{17}\text{FN}_2 $$
Molecular Weight 316.37 g/mol
Core Structure Imidazolidine with 1,3-diphenyl and 2-(4-fluorophenyl) substituents

Historical Development in Heterocyclic Chemistry

The synthesis of imidazolidine derivatives dates to early 20th-century work on hydantoins (imidazolidine-2,4-diones), notably via the Bucherer–Bergs reaction . This multicomponent reaction between ketones, cyanides, and ammonium carbonate enabled access to 5,5-disubstituted hydantoins, laying the groundwork for modern imidazolidine chemistry.

Evolution of Fluorinated Derivatives

The introduction of fluorine into heterocycles emerged as a pivotal strategy in medicinal chemistry during the late 20th century. Fluorine’s electronegativity and small atomic radius allow it to modulate electronic properties without significantly altering molecular geometry. For example:

  • Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a classic antiepileptic drug, inspired derivatives like this compound by demonstrating the therapeutic potential of diphenyl-substituted imidazolidines.
  • Advances in fluorination techniques, such as electrophilic fluorination and transition-metal-catalyzed coupling, facilitated the incorporation of fluorophenyl groups into heterocyclic scaffolds.

Table 2: Milestones in Imidazolidine Derivative Synthesis

Year Development Significance
1908 Synthesis of phenytoin First bioactive diphenylimidazolidine derivative
1938 Clinical use of phenytoin for epilepsy Validated imidazolidines as drug candidates
2010s Fluorinated imidazolidines for COX-2 inhibition Highlighted fluorine’s role in enhancing selectivity

Structural Significance in Medicinal Chemistry Research

The structural features of this compound make it a compelling candidate for drug discovery:

Role of Fluorine

  • Electron-withdrawing effects : The 4-fluorophenyl group stabilizes charge distribution, enhancing interactions with aromatic residues in enzyme active sites.
  • Metabolic stability : Fluorine reduces oxidative metabolism at the para position, prolonging half-life compared to non-fluorinated analogs.

Diphenyl Substitutions

  • Hydrophobic interactions : The two phenyl groups engage in van der Waals interactions with hydrophobic protein pockets, improving binding affinity.
  • Conformational rigidity : The imidazolidine ring’s saturation restricts rotation, favoring bioactive conformations.

Imidazolidine Core

  • Hydrogen-bonding capacity : The NH group in the imidazolidine ring can act as a hydrogen bond donor, critical for target engagement.
  • Synthetic versatility : The core serves as a scaffold for further functionalization, enabling structure-activity relationship (SAR) studies.

Table 3: Structural Features and Biological Implications

Feature Biological Relevance
4-Fluorophenyl group Enhances binding affinity to hydrophobic pockets
1,3-Diphenyl substituents Improve metabolic stability and lipophilicity
Imidazolidine saturation Reduces ring strain, favoring stable conformations

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSIZUWTBYCVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 4-fluoroaniline with benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the imidazolidine ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation can also be employed to reduce the imine intermediate to the desired imidazolidine compound. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazolidinones

    Reduction: Amines and other reduced derivatives

    Substitution: Various substituted imidazolidine derivatives

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 5,5-diphenylhydantoin with 4-fluorophenacyl chloride, resulting in a yield of approximately 99% . The structural analysis reveals the presence of two independent molecules in the asymmetric unit, which are connected by N—H···O hydrogen bonds. The dihedral angles between the imidazolidine ring and its substituents indicate distinct conformations that may influence its biological activity .

Medicinal Applications

1. Antitumor Activity
Research indicates that derivatives of imidazolidine compounds exhibit significant antitumor properties. For instance, studies have shown that certain hydantoin derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The presence of the fluorophenyl group is believed to enhance these effects by improving the compound's interaction with biological targets.

2. Antiviral Properties
The antiviral potential of imidazolidine derivatives has been documented, with some compounds demonstrating efficacy against various viruses. The mechanism often involves interference with viral replication processes, making these compounds valuable in developing antiviral therapies .

3. Antimicrobial and Antifungal Activities
Imidazolidine derivatives have also been tested for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of bacteria and fungi, which positions them as candidates for developing new antimicrobial agents .

4. Hypoglycemic Effects
Certain derivatives have shown promise as hypoglycemic agents, potentially aiding in the management of diabetes. Their mechanism may involve enhancing insulin secretion or improving insulin sensitivity .

Material Science Applications

In addition to their medicinal uses, compounds like 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine find applications in material science. Their unique chemical structure allows them to be utilized in synthesizing advanced materials with specific properties:

1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability or mechanical strength. Research into polymer composites incorporating imidazolidine derivatives has shown improved performance characteristics compared to traditional materials .

2. Catalysis
Imidazolidines have been explored as catalysts in various organic reactions due to their ability to stabilize transition states and facilitate chemical transformations efficiently . This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry examined the antitumor effects of a series of imidazolidine derivatives, including those containing the 4-fluorophenyl moiety. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, researchers synthesized various imidazolidine derivatives and tested them against common bacterial strains. The findings indicated that certain compounds exhibited potent antibacterial activity, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystallinity

Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

  • Substituents : Chlorophenyl vs. fluorophenyl groups.
  • Structural Features : Isostructural with triclinic symmetry (P̄1), two independent molecules in the asymmetric unit. The chlorophenyl group induces slight steric and electronic differences compared to fluorophenyl, affecting packing efficiency .
  • Notable Properties: Higher molecular weight (Cl vs. F) may reduce solubility in polar solvents compared to fluorinated analogs.

Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

  • Substituents : Dual fluorophenyl groups.
  • Structural Features: Similar to Compound 4 but with enhanced π-π stacking due to fluorine’s electronegativity. One fluorophenyl group is perpendicular to the molecular plane, creating a non-planar conformation that influences crystal morphology .
  • Notable Properties: Improved thermal stability compared to chlorinated analogs, attributed to stronger C–F···H–C interactions .

2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine

  • Substituents : Nitrothiophene moiety.
  • Applications : Industrial-grade availability (99% purity) suggests use in electrophilic substitution reactions. The nitro group’s strong electron-withdrawing nature enhances reactivity toward nucleophiles compared to fluorophenyl derivatives .
Comparative Analysis of Physical and Electronic Properties
Compound Name Molecular Formula Molecular Weight Substituents Notable Properties
2-(4-Fluorophenyl)-1,3-diphenylimidazolidine C21H17FN2 316.37 4-Fluorophenyl Planar conformation, moderate solubility
2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-diphenylimidazolidine C23H23BrN2O2 439.35 Bromo, dimethoxyphenyl High molecular weight, low availability (11 mg)
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine C26H24N2O 380.48 Methoxynaphthyl Enhanced lipophilicity for membrane penetration

Key Observations :

  • Electronic Effects: Fluorine and nitro groups reduce electron density at the imidazolidine core, altering redox potentials and binding affinities.
  • Solubility: Methoxy and ribofuranosyl groups improve aqueous solubility compared to halogenated derivatives .
  • Crystallinity : Fluorophenyl derivatives exhibit stronger intermolecular interactions (C–H···F, π-π stacking) than chlorophenyl analogs, as seen in single-crystal studies .

Research Findings and Implications

  • Crystal Engineering : Fluorophenyl-substituted imidazolidines form zigzag chains via C–H···F bonds (e.g., centroid–centroid distance of 3.76 Å in thiazolo-pyrimidine derivatives), enhancing thermal stability .
  • Synthetic Flexibility : Substituents dictate reactivity—nitro groups enable facile functionalization, whereas fluorophenyl groups stabilize transition states in cycloadditions .

Biological Activity

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine is a compound that has garnered attention due to its significant biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound features an imidazolidine ring with a 4-fluorophenyl substituent and two additional phenyl groups. Its molecular formula contributes to its unique chemical properties, influencing its biological interactions. The structural characteristics allow for significant intermolecular interactions, which are crucial for its stability and activity.

Antitumor Effects

Research indicates that this compound exhibits notable antitumor properties. It has been associated with the inhibition of key signaling pathways involved in cancer progression, particularly through its action as an inhibitor of the epidermal growth factor receptor (EGFR) pathway. Studies have shown that derivatives of imidazolidines can act as insulinotropic agents, suggesting potential applications in treating both cancer and metabolic disorders .

Antiviral Properties

In addition to its antitumor effects, this compound has demonstrated antiviral activity. The presence of halogen substituents like fluorine enhances its reactivity and biological profile, making it a candidate for further exploration in antiviral therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(4-Methoxyphenyl)-1,3-diphenylimidazolidine-2,4-dioneContains methoxy group instead of fluorineAntitumor propertiesMethoxy substitution may enhance solubility
5-(4-Chlorophenyl)-1,3-diphenylimidazolidine-2,4-dioneChlorine substitutionSimilar antitumor effectsChlorine may alter electronic properties
5-Phenyl-1,3-diphenylimidazolidine-2,4-dioneLacks halogen substitutionGeneral imidazolidine activityAbsence of halogen may reduce reactivity

The presence of halogen substituents significantly influences the compound's reactivity and biological profile compared to those without such substitutions .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazolidine derivatives:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various imidazolidine derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through caspase-dependent pathways. This mechanism is crucial for developing effective anticancer therapies .
  • Molecular Docking Studies : Molecular modeling studies have suggested that modifications to the phenyl groups can significantly affect binding efficacy and selectivity towards specific biological targets involved in cancer progression .

Q & A

Q. What is the molecular structure of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, and how is it confirmed experimentally?

The molecular structure comprises an imidazolidine core substituted with a 4-fluorophenyl group and two phenyl rings. Confirmation typically involves single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsion angles. For example, in related imidazolidine derivatives, SC-XRD at 100 K revealed mean σ(C–C) = 0.005 Å and R factor = 0.041, ensuring precise atomic positioning . SHELXL is widely used for refinement, leveraging high-resolution data to resolve disorder or twinning . Complementary techniques like NMR (e.g., δH 7.2–7.8 ppm for aromatic protons) and IR spectroscopy (C-N stretches at ~1600 cm⁻¹) validate functional groups .

Q. What are the common synthetic routes for this compound?

A typical route involves condensation and cyclization reactions . For example:

  • Step 1 : Condensation of 4-fluorophenyl precursors with phenyl-substituted amines or carbonyl compounds.
  • Step 2 : Cyclization under acidic or basic conditions to form the imidazolidine ring.
    In analogous syntheses, hydrogenation of intermediates (e.g., using Raney-Ni/H₂) achieves >80% yields, though steric hindrance from substituents may require optimization (e.g., elevated temperatures or polar solvents) . Purity is confirmed via HPLC (retention time matching) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can researchers address low yields in the condensation step during synthesis?

Low yields often arise from steric hindrance or electronic deactivation of the 4-fluorophenyl group. Strategies include:

  • Catalyst optimization : Use Pd/C or CuI to enhance coupling efficiency in aryl-aryl bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature control : Gradual heating (e.g., 60–80°C) prevents side reactions like premature cyclization.
    For example, in the synthesis of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, yields increased from 45% to 72% by switching from THF to DMF .

Q. What experimental and computational methods validate molecular conformation and intermolecular interactions?

  • SC-XRD : Identifies key interactions (e.g., C–H···O/N hydrogen bonds) and torsional angles (e.g., O1B–C1B–C2B–C7B = -171.09°) that stabilize the crystal lattice .
  • DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F···H interactions contribute 8–12% to packing) .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Dynamic effects : NMR chemical shifts may differ from static DFT models due to conformational flexibility. MD simulations (e.g., AMBER) account for ring puckering or aryl rotation .
  • Solvent corrections : Apply PCM or SMD models to DFT calculations to match experimental solvent conditions (e.g., DMSO-d₆ vs. gas phase) .
  • Signal assignment : Use 2D NMR (HSQC, HMBC) to resolve overlapping peaks. For example, NOESY correlations can distinguish axial vs. equatorial substituents in the imidazolidine ring .

Q. What are the challenges in characterizing enantiomeric purity, and how are they addressed?

The compound’s lack of chiral centers simplifies enantiomer analysis. However, derivatives with stereogenic centers (e.g., 2-(4-fluorophenyl)ethanol) require:

  • Chiral HPLC : Using columns like Chiralpak IA (hexane:IPA = 90:10) to resolve enantiomers (Rf difference ≥1.5) .
  • Circular dichroism (CD) : Correlate Cotton effects (e.g., 220–250 nm) with absolute configuration .
  • Enantioselective synthesis : CuH-catalyzed processes with (S)-DTBM-SEGPHOS achieve >90% ee .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

  • Electron-withdrawing groups (e.g., -F) increase solubility in polar solvents (logP decreases by ~0.5) and enhance stability against oxidation .
  • Bulkier substituents (e.g., naphthyl vs. phenyl) reduce melting points (ΔTm = 20–30°C) due to disrupted packing .
  • Hydrogen-bond donors (e.g., -NH₂) improve bioavailability but may reduce thermal stability (Tdec < 200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.